1-(5-bromo-2-methylsulfonylphenyl)ethanone
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Overview
Description
1-(5-Bromo-2-methylsulfonylphenyl)ethanone is a chemical compound with the molecular formula C9H9BrO3S It is known for its unique structure, which includes a bromine atom, a methylsulfonyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-methylsulfonylphenyl)ethanone typically involves the bromination of 2-methylsulfonylacetophenone. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. The use of automated reactors and precise control systems ensures consistent quality and yield. The compound is then purified through crystallization or distillation techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-(5-Bromo-2-methylsulfonylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential biological effects.
Comparison with Similar Compounds
- 1-(5-Bromo-2-methylphenyl)ethanone
- 1-(2-Bromo-5-methylphenyl)ethanone
- 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone
Comparison: 1-(5-Bromo-2-methylsulfonylphenyl)ethanone is unique due to the presence of both a bromine atom and a methylsulfonyl group
Properties
Molecular Formula |
C9H9BrO3S |
---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
1-(5-bromo-2-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO3S/c1-6(11)8-5-7(10)3-4-9(8)14(2,12)13/h3-5H,1-2H3 |
InChI Key |
IVLNDYGEACGYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
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